![molecular formula C11H11ClN2S B8253983 (7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B8253983.png)
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated benzothiophene derivative, the compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions, often using catalysts and specific solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as amines or hydroxyl groups.
科学研究应用
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, but generally, it may inhibit or activate certain biochemical pathways, leading to the desired therapeutic or industrial effect.
相似化合物的比较
Similar Compounds
- 4-chloro-7-methyl-5,6,7,8-tetrahydrobenzothiophene
- 7-methyl-5,6,7,8-tetrahydrobenzothiophene
- 4-chloro-5,6,7,8-tetrahydrobenzothiophene
Uniqueness
What sets (7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine apart from these similar compounds is its specific stereochemistry and the presence of both chlorine and methyl groups, which can significantly influence its reactivity and interaction with biological targets. This unique structure may confer distinct advantages in terms of binding affinity and specificity in medicinal applications.
属性
IUPAC Name |
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWARZBRRSRLT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
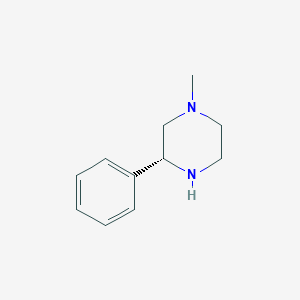
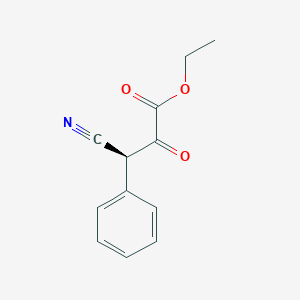
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)
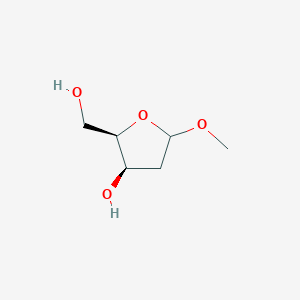
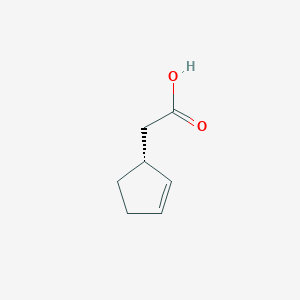
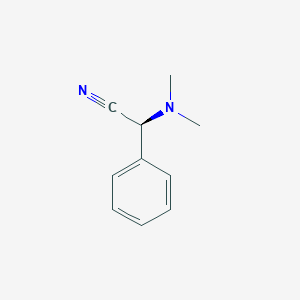
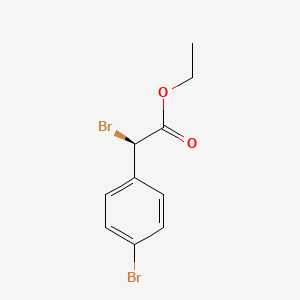
![[(2S)-4-methylpiperazin-2-yl]-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B8253938.png)
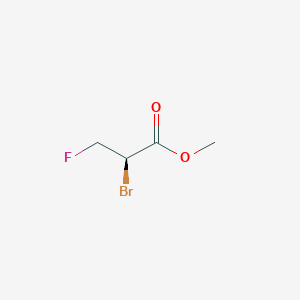
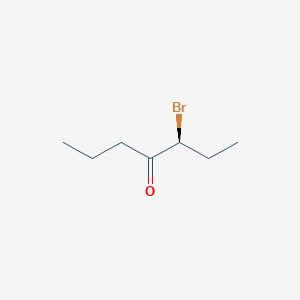
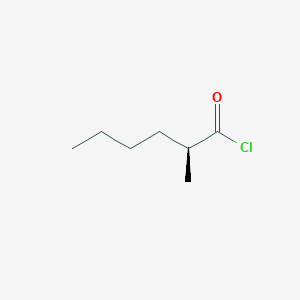
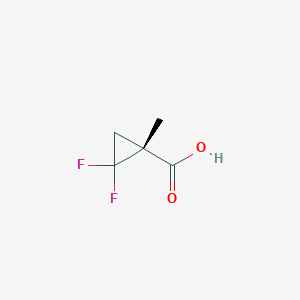
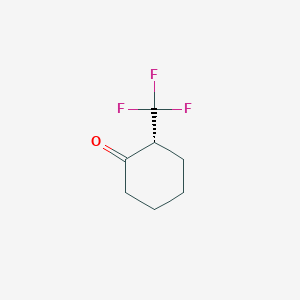
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)
